The Chemical and Physical Architecture of trans-2-Methyl-4-propyl-1,3-oxathiane: A Technical Whitepaper
The Chemical and Physical Architecture of trans-2-Methyl-4-propyl-1,3-oxathiane: A Technical Whitepaper
Executive Summary
In the realm of advanced heterocyclic chemistry, 1,3-oxathianes represent a unique class of compounds characterized by the presence of both oxygen and sulfur atoms within a six-membered ring. Among these, trans-2-methyl-4-propyl-1,3-oxathiane stands out as a high-impact molecule. Originally identified as the core sulfur-containing aroma compound in yellow passion fruit juice, its profound organoleptic properties and unique structural vectoring have made it indispensable in flavor and fragrance formulations[1]. Beyond its olfactory applications, the oxathiane scaffold is increasingly recognized in drug development as a metabolically stable bioisostere for morpholines and dithianes.
This whitepaper provides an in-depth technical analysis of the trans isomer, detailing its physical properties, causality-driven synthetic methodologies, and self-validating analytical protocols designed for researchers and drug development professionals.
Stereochemistry and Molecular Architecture
The 1,3-oxathiane ring system is non-planar, typically adopting a chair conformation to minimize steric strain. The molecule features two chiral centers at the C2 and C4 positions, allowing for cis and trans diastereomers.
While the commercial product is often sold as a mixture of cis and trans isomers (CAS: 67715-80-4), the isolated trans isomer (CAS: 59324-17-3) [2] exhibits distinct physical and receptor-binding properties. In the trans configuration, if the C2 methyl group occupies an equatorial position, the C4 propyl group is forced into an axial position (or vice versa), creating a specific three-dimensional vector. This spatial arrangement is critical; in drug development, the precise orientation of the hydrophobic propyl chain dictates how the molecule docks into the lipophilic pockets of target proteins[3].
Physical and Chemical Properties
Understanding the quantitative physical parameters of trans-2-methyl-4-propyl-1,3-oxathiane is essential for formulation stability, solvent selection, and chromatographic separation. The data below summarizes the established properties of the compound and its isomeric mixture.
| Property | Value | Reference / Source |
| CAS Registry Number | 59324-17-3 (trans), 67715-80-4 (mixture) | [2] |
| Molecular Formula | C8H16OS | [1] |
| Molecular Weight | 160.28 g/mol | |
| Boiling Point | 218–220 °C (at 760 mmHg) | |
| Density | 0.975 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4800 | |
| Estimated LogP (o/w) | ~2.99 | [4] |
| Odor Threshold | 2 to 4 ppb (parts per billion) | [1] |
Synthetic Methodology: A Causality-Driven Protocol
The synthesis of 2-methyl-4-propyl-1,3-oxathiane is traditionally achieved via a three-stage process starting from leaf aldehyde (trans-2-hexenal)[5]. As an application scientist, it is crucial to understand the mechanistic causality behind each reagent and condition to optimize yield and control side reactions.
Protocol: Three-Stage Synthesis of 1,3-Oxathiane
Objective: To synthesize the oxathiane ring from trans-2-hexenal with high conversion efficiency.
-
Step 1: Thiolation (Conjugate Addition)
-
Action: React trans-2-hexenal with hydrogen sulfide (H₂S) or a suitable thiol surrogate under mild basic catalysis to form 3-mercaptohexanal.
-
Causality: The α,β -unsaturated aldehyde is highly susceptible to a 1,4-Michael addition. The basic catalyst deprotonates the thiol, increasing its nucleophilicity. This ensures the attack occurs at the β -carbon rather than the carbonyl carbon, preventing premature hemithioacetal formation.
-
-
Step 2: Carbonyl Reduction
-
Action: Treat the 3-mercaptohexanal intermediate with sodium borohydride (NaBH₄) in ethanol at 0 °C to yield 3-mercaptohexanol.
-
Causality: NaBH₄ is chosen because it selectively reduces aldehydes to primary alcohols without cleaving the newly formed C–S bond. Maintaining the reaction at 0 °C controls the exothermic reduction and suppresses unwanted dimerization (disulfide formation).
-
-
Step 3: Thioacetalization (Ring Closure)
-
Action: Reflux the purified 3-mercaptohexanol with acetaldehyde in toluene, using a catalytic amount of p-toluenesulfonic acid (p-TsOH). Employ a Dean-Stark apparatus.
-
Causality: p-TsOH protonates the carbonyl oxygen of acetaldehyde, rendering the carbon highly electrophilic. The thiol and hydroxyl groups of 3-mercaptohexanol sequentially attack this carbon, cyclizing into the 1,3-oxathiane ring. The Dean-Stark trap is a self-validating system : it continuously removes the water byproduct, driving the equilibrium toward the cyclic product via Le Chatelier's principle. The cessation of water collection visually validates reaction completion.
-
Figure 1: Three-stage synthetic pathway for trans-2-Methyl-4-propyl-1,3-oxathiane.
Analytical Validation: GC-MS Protocol for Isomeric Resolution
Because the cis and trans isomers possess distinctly different organoleptic and binding profiles (the cis isomer is often described as sulfury and tropical, while the trans isomer has a slightly different nuance)[4], rigorous analytical resolution is required.
Protocol: Self-Validating GC-MS Isomeric Quantification
Objective: To separate and accurately quantify the cis and trans diastereomers.
-
Step 1: Sample Preparation and Internal Standardization
-
Action: Dilute the synthesized oxathiane mixture in analytical-grade dichloromethane (1:1000). Add 10 µL of 2-methyl-1,3-dithiane as an internal standard (IS) per 1 mL of sample.
-
Causality: Dichloromethane ensures complete solvation of the lipophilic oxathianes. The addition of 2-methyl-1,3-dithiane acts as a self-validating control . Its structural and chemical similarity to the analyte ensures it behaves identically during injection, vaporization, and ionization, perfectly compensating for matrix effects or micro-variances in injection volume.
-
-
Step 2: Capillary Gas Chromatography
-
Action: Inject 1 µL into a GC equipped with a polar capillary column (e.g., DB-Wax or HP-INNOWax, 30m x 0.25mm x 0.25µm). Program the oven to start at 60 °C, ramping at 4 °C/min to 220 °C.
-
Causality: The polar stationary phase interacts selectively with the slight differences in dipole moments between the cis and trans isomers, enabling baseline resolution. A slow temperature ramp ensures optimal partitioning between the mobile gas phase and the stationary phase.
-
-
Step 3: Mass Spectrometry (EI Mode)
-
Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion ( m/z 160) and key fragments.
-
Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns. Monitoring m/z 160 confirms the intact molecular weight, while specific fragmentation (such as the loss of the propyl group, m/z 117) confirms the structural identity of the eluting peaks.
-
Figure 2: Self-validating GC-MS analytical workflow for isomeric quantification.
Applications in Flavor, Fragrance, and Drug Development
Flavor and Fragrance Innovation: trans-2-Methyl-4-propyl-1,3-oxathiane is utilized extensively to impart bright, impacting sulfury, green, and tropical notes[6]. With an exceptionally low detection threshold of 2 to 4 ppb[1], it is a highly efficient additive. In fine fragrances, traces of this compound can add unique brilliance to jasmine, rose, and green aldehydic perfumes[5].
Medicinal Chemistry and Drug Formulation: Beyond olfaction, the compound is explored as a specialty chemical in pharmaceutical research[7]. The oxathiane ring serves as a versatile non-halogenated heterocyclic building block[3]. By replacing traditional piperidine or morpholine rings with an oxathiane scaffold, medicinal chemists can alter a drug candidate's lipophilicity (LogP) and metabolic stability. The sulfur atom provides a soft nucleophilic site and unique hydrogen-bond accepting geometry, which can enhance target specificity and binding affinity in structure-based drug design.
References
-
The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine , Perfumer & Flavorist. Available at: [Link]
-
tropical oxathiane , Fragrance University. Available at: [Link]
-
trans-2-methyl-4-n-propyl-1,3-oxathiane , NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. 2-Methyl-4-propyl-1,3-oxathiane | 67715-80-4 [chemicalbook.com]
- 2. trans-2-methyl-4- n-propyl-1,3-oxathiane [webbook.nist.gov]
- 3. 2-Methyl-4-propyl-1,3-oxathiane | 67715-80-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Fragrance University [fragranceu.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. lookchem.com [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
